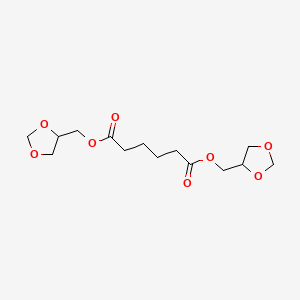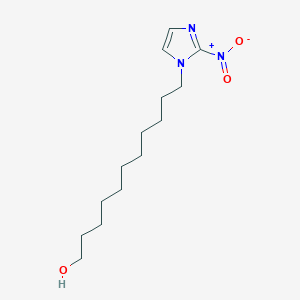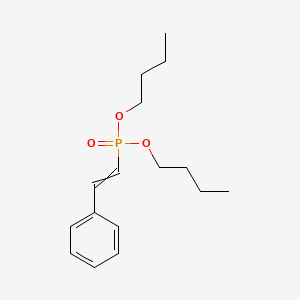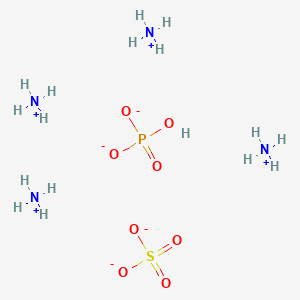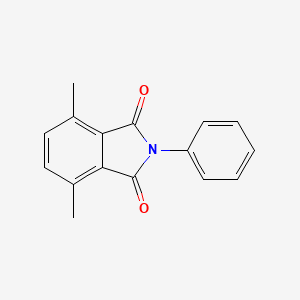
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,7-dimethylphthalic anhydride with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group at the 2-position.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl groups at the 4 and 7 positions.
1H-Isoindole-1,3(2H)-dione: The parent compound without any substituents.
Uniqueness
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may enhance its stability, solubility, and interaction with biological targets compared to its unsubstituted or differently substituted analogs.
Propriétés
Numéro CAS |
33739-66-1 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4,7-dimethyl-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-8-9-11(2)14-13(10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
LKYZURGQAADLAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)C(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
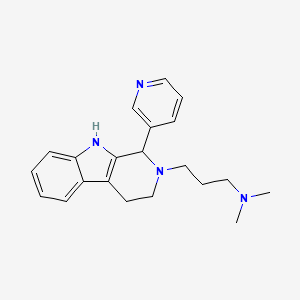

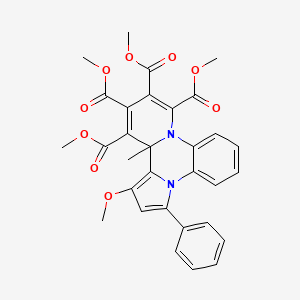
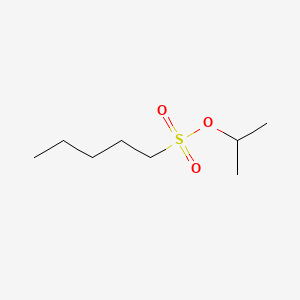
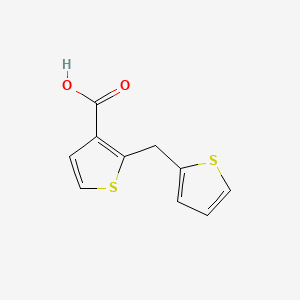
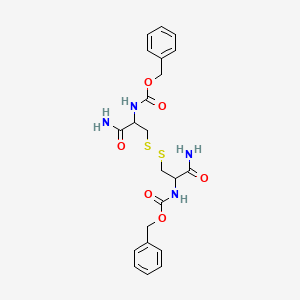
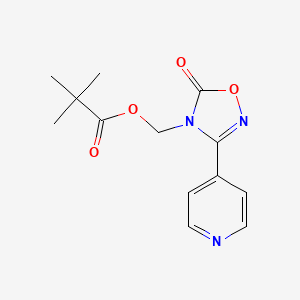
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

